molecular formula C7H3Br2F3 B1600481 1,2-Dibromo-4-(trifluoromethyl)benzene CAS No. 7657-08-1

1,2-Dibromo-4-(trifluoromethyl)benzene

Cat. No.: B1600481
CAS No.: 7657-08-1
M. Wt: 303.9 g/mol
InChI Key: CFWJTWLWDMJECT-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3Br2F3 and its molecular weight is 303.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Di- and Terphenyls

1,2-Dibromo-4-(trifluoromethyl)benzene is used in the synthesis of various trifluoromethylated di- and terphenyls through the Suzuki-Miyaura reaction. This process is characterized by excellent site selectivity, favoring the 4-position, due to steric and electronic reasons (Ullah et al., 2011).

Site-Selective Sonogashira Reactions

It is also utilized in Sonogashira cross-coupling reactions, leading to functionalized alkynyl-substituted (trifluoromethyl)benzenes. These reactions are notable for their site selectivity and have been studied through various methods including NMR, X-ray crystal structure analysis, and DFT calculations. Some derivatives display nematic liquid-crystalline properties, and the compound's influence on the stability of these phases has been explored (Reimann et al., 2012).

Organometallic Synthesis

This compound serves as a starting material in organometallic synthesis. It facilitates the creation of various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).

Ethynylferrocene Compounds

In the creation of ethynylferrocene compounds, this compound is a crucial component. These compounds, characterized by their electrochemical properties, demonstrate reversible oxidations in various electron processes per molecule (Fink et al., 1997).

Liquid-Crystalline Phase Formation

Research has also shown its application in the formation and stability of molecular networks within liquid-crystalline phases. This is influenced by various substituents, and their effects have been examined using DFT calculations (Reimann et al., 2012).

Synthesis of Novel Fluorine-Containing Compounds

This compound is instrumental in synthesizing novel fluorine-containing compounds. These compounds have been characterized for their thermal and chemical properties, showcasing the versatility of this chemical in creating advanced materials (Yu Xin-hai, 2010).

Mechanism of Action

Target of Action

1,2-Dibromo-4-(trifluoromethyl)benzene is a chemical compound used in organic synthesis. The primary targets of this compound are carbon-based molecules in the reaction mixture. It acts as a reagent, interacting with these molecules to facilitate the formation of new bonds .

Mode of Action

The compound’s mode of action involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . This interaction results in the formation of new carbon-carbon bonds, a critical step in many organic synthesis reactions .

Biochemical Pathways

The compound is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds . In these reactions, the compound acts as a boron reagent, facilitating the transmetalation process .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, enabling the construction of a wide variety of structures for applications in pharmaceuticals, materials science, and other fields .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Proper storage conditions, such as keeping the compound sealed in a dry room at normal temperature, are necessary to maintain its stability .

Properties

IUPAC Name

1,2-dibromo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJTWLWDMJECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470305
Record name 1,2-Dibromo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7657-08-1
Record name 1,2-Dibromo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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